molecular formula C11H5F3N2O B8705099 5-[4-(Trifluoromethyl)phenyl]oxazole-4-carbonitrile

5-[4-(Trifluoromethyl)phenyl]oxazole-4-carbonitrile

Cat. No. B8705099
M. Wt: 238.16 g/mol
InChI Key: VZNVFXMHLCYGQX-UHFFFAOYSA-N
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Description

5-[4-(Trifluoromethyl)phenyl]oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C11H5F3N2O and its molecular weight is 238.16 g/mol. The purity is usually 95%.
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properties

Product Name

5-[4-(Trifluoromethyl)phenyl]oxazole-4-carbonitrile

Molecular Formula

C11H5F3N2O

Molecular Weight

238.16 g/mol

IUPAC Name

5-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C11H5F3N2O/c12-11(13,14)8-3-1-7(2-4-8)10-9(5-15)16-6-17-10/h1-4,6H

InChI Key

VZNVFXMHLCYGQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(N=CO2)C#N)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of Example 56B (500 mg, 1.71 mmol), dicyanozinc (221 mg, 1.88 mmol), and Pd(Ph3P)4 (101 mg, 0.087 mmol) in DMF (3 mL) was heated in a microwave reactor to 160° C. for 6 min. The reaction mixture was cooled to ambient temperature, diluted with water (50 mL) and extracted with EtOAc. The combined organic extracts were filtered through celite, and the filtrate was washed with water and brine, dried (Na2SO4), filtered, and concentrated in vacuo. An identical reaction was then performed using Example 56B (1.0 g, 3.4 mmol), dicyanozinc (442 mg, 3.77 mmol), and Pd(Ph3P)4 (198 mg, 0.171 mmol) in DMF (6 mL). The crude product from both reactions was combined and purified by chromatography on silica gel (25% EtOAc/hexanes) to afford 980 mg (80%) of the title compound as a white solid. 1H NMR (300 MHz, CDCl3) δ 8.10 (dd, J=8.9, 0.7, 2H), 8.00 (s, 1H), 7.81 (dd, J=8.7, 0.5, 2H). MS (DCI+) m/z 256 (M+NH4).
Quantity
198 mg
Type
catalyst
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
221 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
101 mg
Type
catalyst
Reaction Step Two
[Compound]
Name
Example 56B
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
442 mg
Type
reactant
Reaction Step Four
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six
Name
Quantity
6 mL
Type
solvent
Reaction Step Seven
Yield
80%

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